

Technical Guide: 3,5-Dimethyl-2-vinylpyrazine-d3

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Compound of Interest

Compound Name: 3,5-Dimethyl-2-vinylpyrazine-d3

Cat. No.: B12363752

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,5-Dimethyl-2-vinylpyrazine-d3**, a deuterated isotopologue of a known flavoring compound. Its primary application in research and drug development is as a high-purity internal standard for sensitive and accurate quantification of the corresponding non-deuterated analyte in complex matrices using mass spectrometry.

Compound Identification and Properties

3,5-Dimethyl-2-vinylpyrazine-d3 is a stable, isotopically labeled version of 3,5-Dimethyl-2-vinylpyrazine. The deuterium atoms are located on the vinyl group, providing a distinct mass shift for analytical purposes.

Chemical and Physical Data

The key properties of **3,5-Dimethyl-2-vinylpyrazine-d3** and its non-deuterated analogue are summarized below for easy comparison.

Property	3,5-Dimethyl-2-vinylpyrazine-d3	3,5-Dimethyl-2-vinylpyrazine (non-deuterated)
IUPAC Name	3,5-dimethyl-2-(1,2,2-trideuteroethenyl)pyrazine[1]	2-Ethenyl-3,5-dimethylpyrazine
Synonyms	3,5-Dimethyl-2-(vinyl-d3)pyrazine	2-Vinyl-3,5-dimethylpyrazine
CAS Number	1082581-88-1[2]	157615-33-3
Molecular Formula	C ₈ H ₇ D ₃ N ₂ [2]	C ₈ H ₁₀ N ₂
Molecular Weight	137.20 g/mol [1]	134.18 g/mol
Monoisotopic Mass	137.103228565 Da[1]	134.084398 Da
Appearance	Colorless to pale yellow liquid (predicted)	Colorless to pale yellow liquid
Odor	Earthy, musty, roasted hazelnut nuances (inferred from non-deuterated form)[3]	Earthy, musty, roasted hazelnut

Applications in Research and Drug Development

The primary and most critical application of **3,5-Dimethyl-2-vinylpyrazine-d3** is its use as an internal standard in quantitative bioanalytical assays, particularly those employing isotope dilution mass spectrometry (IDMS).

- Internal Standard for LC-MS/MS: In drug metabolism and pharmacokinetic (DMPK) studies, researchers often need to quantify the levels of a drug candidate or its metabolites in biological fluids like plasma or urine. Deuterated standards are ideal for this purpose. Because **3,5-Dimethyl-2-vinylpyrazine-d3** is chemically identical to the natural analyte, it co-elutes during liquid chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. Its higher mass, however, allows the detector to distinguish it from the non-deuterated target compound. This enables precise correction for sample loss during extraction and for signal variability, leading to highly accurate and reproducible quantification.

- **Tracer Studies:** Stable isotope-labeled compounds can be used as tracers in metabolic studies to follow the fate of a molecule through a biological system without the need for radioactive labels.

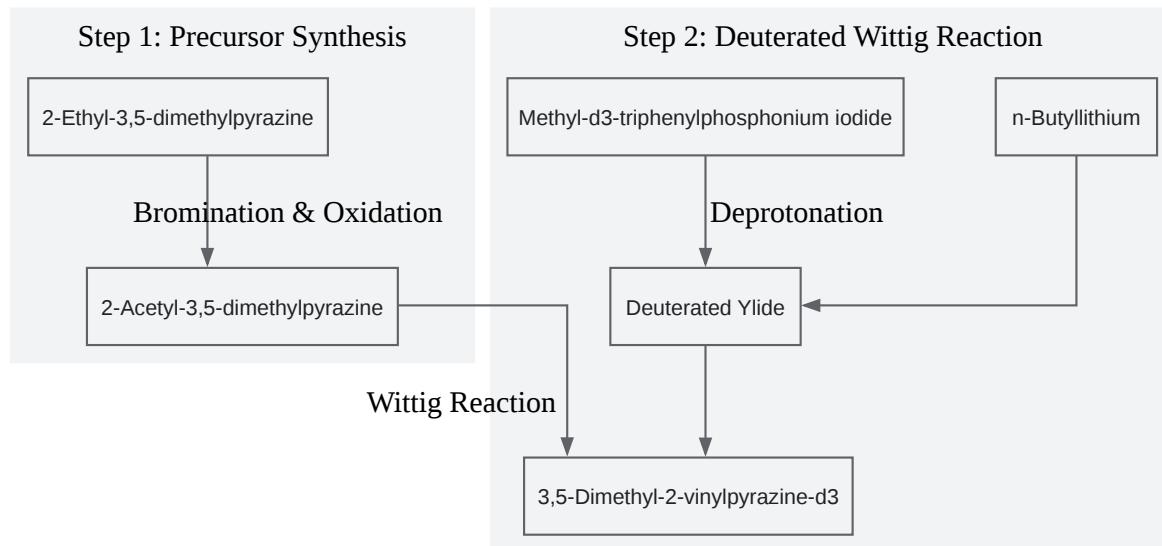
Synthesis and Manufacturing

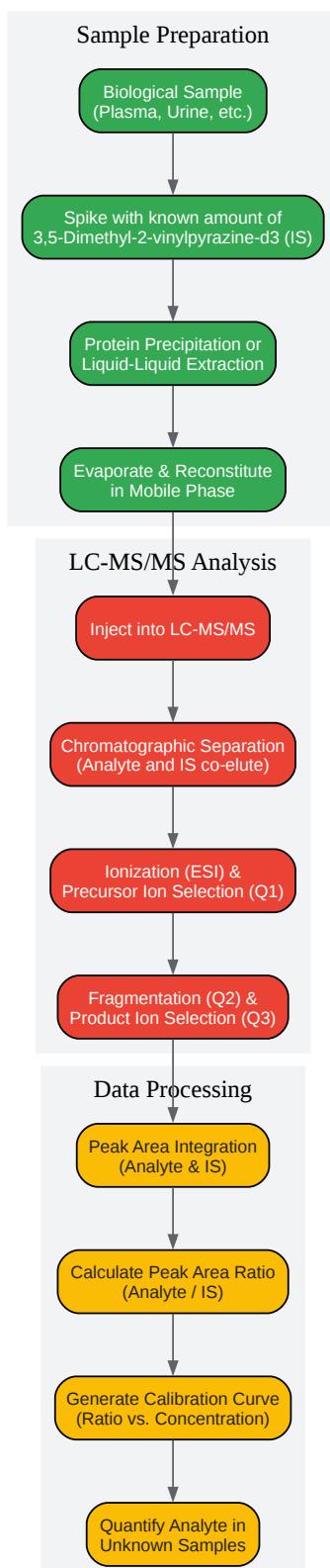
A specific, published synthesis protocol for **3,5-Dimethyl-2-vinylpyrazine-d3** is not readily available in the literature. However, a plausible and efficient synthesis can be designed based on established organic chemistry reactions, primarily the Wittig reaction. The proposed pathway involves the synthesis of a key precursor, 2-acetyl-3,5-dimethylpyrazine, followed by a deuterated olefination step.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process:

- **Synthesis of 2-Acetyl-3,5-dimethylpyrazine (Precursor):** This precursor can be prepared from commercially available starting materials. One documented method involves the bromination of 2-ethyl-3,5-dimethylpyrazine, followed by oxidation to the corresponding ketone.^[3]
- **Deuterated Wittig Reaction:** The vinyl-d3 group is introduced by reacting the acetyl precursor with a deuterated Wittig reagent.





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